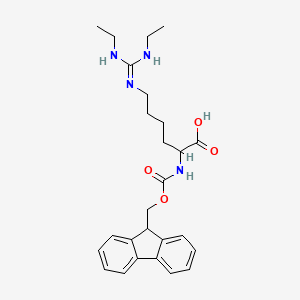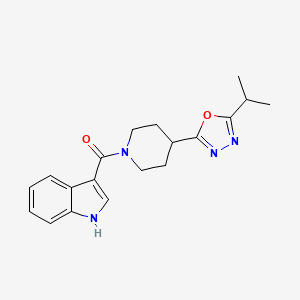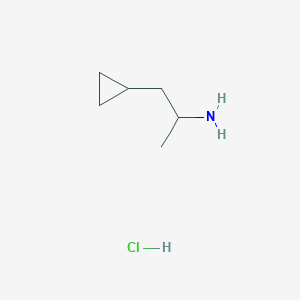
2-Cyclopropyl-1-methyl-ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyclopropyl-1-methyl-ethylamine hydrochloride” is a chemical compound with the molecular formula C6H14ClN . It is a white solid and has a molecular weight of 135.64 .
Molecular Structure Analysis
The cyclopropyl group in the molecule is derived from cyclopropane and has an empirical formula of C3H5 . The C-C bonds are formed by the overlap of two sp-hybrid orbitals . Due to the unfavoured bond angles (60°), cyclopropyl groups are highly strained .Aplicaciones Científicas De Investigación
Cyclopropane-Based Drug Synthesis
Cyclopropyl-containing compounds, such as 2-Cyclopropyl-1-methyl-ethylamine hydrochloride, have significant relevance in pharmaceutical chemistry. The cyclopropyl moiety's incorporation into drug molecules is known for modifying pharmacokinetic properties and enhancing biological activity. For instance, bromophenol derivatives with cyclopropyl moieties have been synthesized and shown to be effective inhibitors of enzymes like cytosolic carbonic anhydrase and acetylcholinesterase. These enzymes are targets in the treatment of diseases like Alzheimer's, Parkinson's, and senile dementia (Boztaş et al., 2019). Additionally, pyrimidine derivatives synthesized from cyclopropylamine have shown promising anti-inflammatory and analgesic activities (Sondhi et al., 2009).
Enzyme and Receptor Studies
Cyclopropane compounds have been utilized to understand enzyme mechanisms and receptor dynamics. For example, the bioactive conformation of histamine H3 receptor antagonists was explored using cyclopropylic strain-based conformational restriction strategy, utilizing the rigidity of the cyclopropane ring (Watanabe et al., 2010). This conformational restriction is crucial for understanding the interaction between drugs and their targets.
Ethylene Action Inhibition in Agriculture
Cyclopropene compounds, closely related to cyclopropyl moieties, have been instrumental in the field of agriculture. Compounds like 1-Methylcyclopropene have revolutionized post-harvest technology by acting as ethylene antagonists, thereby extending the storage life and maintaining the quality of fruits and vegetables. This application is particularly significant in controlling ripening and senescence processes in climacteric fruits (Watkins, 2006).
Mecanismo De Acción
Mode of Action
It’s possible that this compound could interact with its targets through a variety of mechanisms, such as binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 2-Cyclopropyl-1-methyl-ethylamine hydrochloride. Given its structural similarity to other bioactive compounds, it may influence a variety of biochemical pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how this compound interacts with its targets .
Propiedades
IUPAC Name |
1-cyclopropylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(7)4-6-2-3-6;/h5-6H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSQDOEZLQMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{5-[1-(4-fluorobenzoyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2600245.png)
![2-chloro-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2600247.png)

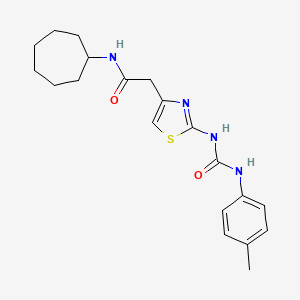
![2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2600255.png)
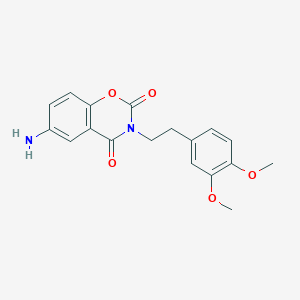
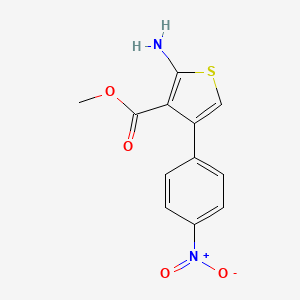
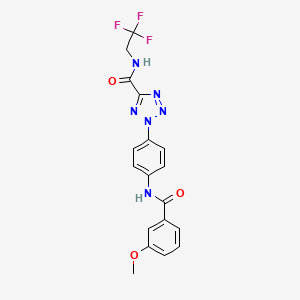



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2600266.png)
